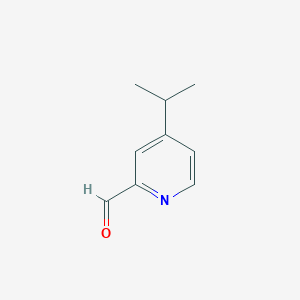

4-Isopropyl-pyridine-2-carbaldehyde

Description

Overview of Pyridine (B92270) Aldehydes in Contemporary Organic Chemistry

Pyridine aldehydes are a class of organic compounds that feature a pyridine ring substituted with an aldehyde group. wikipedia.org These compounds, including the three isomers pyridine-2-carbaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde, are fundamental building blocks in organic synthesis. wikipedia.orgwikipedia.org They serve as precursors for a wide array of more complex molecules, finding use in the production of pharmaceuticals, agrochemicals, and specialty materials. wikipedia.orgchemicalbook.com The reactivity of the aldehyde group, combined with the electronic properties of the pyridine ring, makes them versatile reagents for various chemical transformations. wikipedia.orgchemicalbook.com Pyridine aldehydes are typically prepared through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org Their applications extend to coordination chemistry, where they can act as ligands for metal complexes, and in the synthesis of bioactive compounds. wikipedia.orgnih.gov

Significance of Structural Motifs in 4-Isopropyl-pyridine-2-carbaldehyde

The structure of this compound, with its unique combination of a pyridine ring, an aldehyde group at the 2-position, and an isopropyl group at the 4-position, dictates its chemical behavior and potential applications. The pyridine ring, a heterocyclic aromatic system, influences the reactivity of the attached functional groups. The nitrogen atom in the ring makes it a basic compound and provides a site for coordination with metal ions. wikipedia.org

The aldehyde group at the 2-position is a key reactive site, susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of Schiff bases with amines. wikipedia.orgsmolecule.com The position of the aldehyde group next to the nitrogen atom can also influence its reactivity and ability to form chelate complexes with metal ions. nih.govresearchgate.net

The isopropyl group at the 4-position adds a hydrophobic character to the molecule. smolecule.com This can influence its solubility and how it interacts with other molecules, particularly in biological systems where hydrophobic interactions are crucial. smolecule.com This specific substitution pattern, the combination of the reactive aldehyde and the hydrophobic isopropyl group, makes this compound a valuable intermediate in the synthesis of targeted molecules in medicinal chemistry and organic synthesis. smolecule.com

Historical Development of Research on Pyridine-2-carbaldehyde Derivatives

Research into pyridine derivatives has a long history, with the first synthesis of pyridine itself reported in 1876. wikipedia.org The synthesis of pyridine derivatives gained significant momentum with the Hantzsch pyridine synthesis in 1881. wikipedia.org Over the years, the focus expanded to include functionalized pyridines like pyridine-2-carbaldehyde and its derivatives.

Early research on pyridine-2-carbaldehyde primarily focused on its synthesis and basic reactivity. A common method for its preparation involves the oxidation of 2-methylpyridine. wikipedia.org Subsequently, investigations delved into its utility as a ligand in coordination chemistry, forming stable complexes with various metals. nih.govresearchgate.net These complexes have been studied for their potential catalytic and biological activities. rsc.org More recent research has explored the synthesis of various substituted pyridine-2-carbaldehyde derivatives to fine-tune their chemical and physical properties for specific applications, including the development of new pharmaceuticals and materials. acs.orgasianpubs.org The introduction of different substituents on the pyridine ring, such as the isopropyl group in this compound, is a key strategy in this ongoing research.

Rationale for Academic Investigation of this Substituted Pyridine Aldehyde

The academic investigation of this compound is driven by its potential as a versatile building block in several areas of chemical research. The presence of multiple functional groups—the pyridine nitrogen, the aldehyde, and the isopropyl group—offers a platform for diverse chemical modifications.

In medicinal chemistry, substituted pyridines are a common motif in many bioactive compounds and approved drugs. nih.gov The specific structure of this compound, with its combination of a reactive aldehyde handle and a lipophilic isopropyl group, makes it an attractive starting material for the synthesis of new potential therapeutic agents. smolecule.com The aldehyde can be readily converted into other functional groups, allowing for the exploration of a wide chemical space in drug discovery programs.

In the field of coordination chemistry, the ability of the pyridine nitrogen and the aldehyde oxygen to act as a bidentate ligand allows for the formation of stable metal complexes. nih.govresearchgate.net The isopropyl substituent can influence the steric and electronic properties of these complexes, potentially leading to novel catalysts with enhanced activity or selectivity.

Furthermore, the synthesis of substituted pyridines is an active area of research in organic methodology. acs.org Developing efficient and practical methods for the synthesis of compounds like this compound contributes to the broader toolkit of synthetic organic chemists.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H11NO | smolecule.com |

| Molecular Weight | 149.19 g/mol | - |

Properties of Related Pyridine Aldehydes

| Compound | Molecular Formula | Molar Mass | Boiling Point | Reference |

|---|---|---|---|---|

| Pyridine-2-carbaldehyde | C6H5NO | 107.11 g/mol | 181 °C | wikipedia.org |

| Pyridine-4-carbaldehyde | C6H5NO | 107.11 g/mol | 198 °C | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-propan-2-ylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-7H,1-2H3 |

InChI Key |

HWUMMUXMUNZXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl Pyridine 2 Carbaldehyde and Analogous Structures

Direct Synthetic Routes to 4-Isopropyl-pyridine-2-carbaldehyde

The direct synthesis of this compound can be approached through the functionalization of a pre-formed 4-isopropylpyridine (B108708) skeleton. Key methods include the oxidation of appropriate precursors and the direct introduction of the aldehyde group.

Oxidation of Corresponding Methyl or Hydroxymethyl Precursors

A primary and widely utilized method for the synthesis of pyridine (B92270) aldehydes is the oxidation of the corresponding alkyl or alcohol-substituted pyridines. wikipedia.org For the target molecule, this would involve the oxidation of either 4-isopropyl-2-methylpyridine or (4-isopropylpyridin-2-yl)methanol. The aldehyde functional group is readily accessible through these pathways, which are fundamental in organic synthesis.

The oxidation of pyridyl carbinols (hydroxymethyl pyridines) using reagents like manganese dioxide (MnO₂) is a well-established laboratory technique for preparing pyridine aldehydes. google.com Another common approach involves the oxidation of methylpyridines. This can be achieved through various oxidation agents. For instance, a multi-step process for a related isomer involves converting the starting picoline to its N-oxide, followed by rearrangement with acetic anhydride, hydrolysis to the pyridinemethanol, and subsequent oxidation to the final aldehyde. google.com While specific examples detailing the oxidation of 4-isopropyl-2-methylpyridine are not prevalent, the general principles of these reactions are directly applicable.

Approaches Involving Aldehyde Functional Group Introduction on Pyridine Ring Systems

Another strategic approach involves introducing the aldehyde functional group directly onto the 4-isopropylpyridine ring. This can be accomplished by converting a different functional group at the 2-position into an aldehyde.

One such method starts from a cyanopyridine precursor. A patented process describes the vapor phase interaction of a cyanopyridine with formic acid and water over a catalyst at high temperatures (250°C to 650°C) to yield the corresponding pyridine aldehyde. google.com This method is noted for its economic potential using readily available materials. google.com Alternative chemical reductions of cyanopyridines can also yield the desired aldehyde. google.com For the synthesis of this compound, this would necessitate starting with 4-isopropyl-2-cyanopyridine.

Advanced Functionalization Strategies for Pyridine Nuclei Relevant to the Compound

Modern synthetic chemistry offers sophisticated methods for the precise modification of pyridine rings, which are relevant for constructing the this compound scaffold.

Regioselective C-H Activation and Alkylation for Pyridine Modification

The direct, position-selective alkylation of the pyridine ring is a significant challenge in heterocyclic chemistry. nih.gov Recent advancements have provided powerful tools to overcome issues of regioselectivity.

One innovative strategy employs a simple maleate-derived blocking group on the pyridine nitrogen. This approach enables a highly controlled Minisci-type decarboxylative alkylation at the C-4 position, preventing the formation of regioisomeric mixtures. nih.govscilit.com This method is scalable and uses inexpensive starting materials. nih.gov The table below summarizes the scope of this regioselective C-4 alkylation on various pyridine substrates.

| Entry | Pyridine Substrate | Carboxylic Acid Donor | Product | Yield (%) |

| 1 | Pyridine | Pivalic acid | 4-tert-Butylpyridine | 78 |

| 2 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 85 |

| 3 | 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 75 |

| 4 | 3-Chloropyridine | Pivalic acid | 4-tert-Butyl-3-chloropyridine | 81 |

| Data sourced from a study on regioselective C-4 alkylation of pyridines. nih.gov |

Furthermore, Ni-catalyzed C-H alkylation has emerged as a potent method. A dual Ni-Al bimetallic catalyst system has been used for the enantioselective and regioselective C-H alkylation of pyridines at the para-position with styrenes, achieving high enantioselectivities. acs.org Other advanced methods include the regioselective alkylation of pyridine N-oxides, which can be activated for nucleophilic attack at specific positions. researchgate.netnih.gov

Deprotonative Functionalization for the Introduction of Aldehyde Groups

Deprotonative functionalization offers a pathway to introduce substituents onto the pyridine ring by creating a nucleophilic site through deprotonation with a strong base. A recently developed method utilizes an amide base generated in situ from catalytic cesium fluoride (B91410) (CsF) and stoichiometric tris(trimethylsilyl)amine (B75434) (N(TMS)₃). jst.go.jp This system effectively promotes the deprotonation of pyridines, particularly those with electron-withdrawing groups, at the 4-position, allowing for subsequent reaction with electrophiles like aldehydes. jst.go.jp This approach is conducted under mild, ambient conditions. The reaction between 3,5-dibromopyridine (B18299) and various aldehydes demonstrates the utility of this method.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (3,5-Dibromopyridin-4-yl)(phenyl)methanol | 85 |

| 2 | 4-Methoxybenzaldehyde | (3,5-Dibromopyridin-4-yl)(4-methoxyphenyl)methanol | 81 |

| 3 | Pivalaldehyde | 1-(3,5-Dibromopyridin-4-yl)-2,2-dimethylpropan-1-ol | 75 |

| 4 | Cyclohexanecarboxaldehyde | (3,5-Dibromopyridin-4-yl)(cyclohexyl)methanol | 73 |

| Data sourced from a study on the deprotonative coupling of pyridines with aldehydes. jst.go.jp |

Multicomponent Reaction Approaches for Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient, atom-economical, and environmentally friendly processes that combine three or more reactants in a single operation to create complex molecules. bohrium.comnih.gov They have become a cornerstone of modern organic synthesis for generating diverse libraries of compounds, including highly substituted pyridines. bohrium.comnih.govresearchgate.netacs.org

Various MCRs have been developed for pyridine synthesis. A common approach is the one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, another carbonyl compound, and an ammonium (B1175870) source such as ammonium acetate (B1210297). nih.govacs.org These reactions can be accelerated using microwave irradiation, often leading to excellent yields and short reaction times. nih.govnih.govacs.org

For example, a series of novel pyridine derivatives were synthesized via a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate under microwave irradiation. nih.govacs.org

| Entry | Acetophenone Derivative | Product | Yield (%) | Reaction Time (min) |

| 1 | Acetophenone | 4-(3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | 92 | 3 |

| 2 | 4-Methoxyacetophenone | 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 94 | 2 |

| 3 | 4-Methylacetophenone | 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 89 | 4 |

| 4 | 4-Aminoacetophenone | 4-[6-(4-Aminophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 85 | 5 |

| Data sourced from a study on the green synthesis of novel pyridines via one-pot multicomponent reaction. nih.govacs.org |

The use of nanocatalysts, such as zinc oxide (ZnO) nanoparticles, has also been shown to efficiently promote MCRs for pyridine synthesis under solvent-free conditions. rsc.org These methods provide access to a wide array of polysubstituted pyridines, and the logic could be extended to design a pathway toward structures analogous to this compound by selecting appropriate starting materials. rsc.org

Green Chemistry and Sustainable Synthetic Protocols for Pyridine Aldehydes

The development of synthetic methodologies for pyridine aldehydes and their derivatives is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding the use of hazardous substances, and improving energy efficiency. For pyridine aldehydes, this involves a shift from traditional multi-step syntheses, which often rely on harsh reagents and organic solvents, towards more sustainable and eco-friendly alternatives. rsc.orgbenthamdirect.com Key strategies in this area include the use of multicomponent reactions, green catalysts, alternative energy sources like microwaves, and environmentally benign solvents. benthamdirect.comresearchgate.net

Recent research has highlighted several innovative approaches that align with green chemistry principles for the synthesis of various pyridine structures, which are applicable to the production of pyridine aldehydes. These methods offer significant advantages such as higher yields, shorter reaction times, and simpler purification processes. nih.govacs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green organic chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govacs.org In the context of pyridine synthesis, microwave irradiation has been successfully employed in one-pot, four-component reactions to create novel pyridine derivatives. For instance, the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone derivatives, and ammonium acetate in ethanol (B145695) under microwave irradiation can produce substituted pyridines in excellent yields (82%–94%) within just 2–7 minutes. nih.govacs.org This method's advantages include high product purity, short reaction times, and low-cost processing, making it an attractive green alternative. nih.gov

Biocatalysis and Whole-Cell Systems

Biocatalysis offers a highly sustainable route for chemical synthesis, utilizing enzymes or whole microbial cells to perform selective chemical transformations under mild conditions. rsc.org A notable example is the synthesis of 2,6-bis(hydroxymethyl)pyridine from the naturally occurring 2,6-lutidine using recombinant microbial whole cells. This biocatalytic process represents a simpler and more sustainable alternative to traditional multi-step organic methods that use strong, molar-excess oxidizing and reducing agents and result in lower yields. rsc.org The biocatalytic route achieves high titers and demonstrates the potential of C-H oxyfunctionalization for creating valuable pyridine intermediates, a process that can be conceptually extended to the synthesis of pyridine aldehydes. rsc.org

Multicomponent Reactions and Green Catalysts

One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis as they combine multiple starting materials in a single step, reducing solvent waste, energy consumption, and purification steps. researchgate.netrsc.org The efficiency of these reactions is often enhanced by sustainable catalysts.

For example, pyridine-2-carboxylic acid (P2CA) has been identified as a highly efficient, recyclable, and sustainable organocatalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org This reaction, conducted in a water-ethanol mixture, benefits from the catalyst's dual acid-base nature. The process boasts excellent green metrics, including high atom economy and a low E-factor, and its scalability has been demonstrated at the gram scale. rsc.org Similarly, pyridinium (B92312) p-toluenesulfonate (PPTS) has been used as a low-toxicity and inexpensive catalyst for synthesizing isoxazolone derivatives in aqueous media, further showcasing the utility of pyridine derivatives themselves as catalysts in green protocols. researchgate.net

The table below summarizes and compares different green synthetic protocols for pyridine derivatives, highlighting the key green chemistry principles they employ.

Table 1: Comparison of Green Synthetic Protocols for Pyridine Derivatives

| Method | Catalyst | Solvent System | Key Advantages | Reaction Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | None (catalyst-free) | Ethanol | Excellent yields, pure products, short reaction time | 2–7 min | 82–94 | nih.govacs.org |

| Whole-Cell Biocatalysis | Recombinant E. coli | Aqueous medium | Sustainable, avoids harsh reagents, high selectivity | ~20 hours | >12 g/L titer | rsc.org |

| Organocatalysis (MCR) | Pyridine-2-carboxylic acid | Water–Ethanol (1:1) | High atom economy, low E-factor, catalyst recyclability | 15–30 min | up to 98 | rsc.org |

| Organocatalysis (MCR) | Pyridinium p-toluenesulfonate | Aqueous medium | Low-toxicity catalyst, simple implementation | Not specified | Good | researchgate.net |

The greenness of a chemical synthesis can be quantified using various metrics. The table below presents the green metrics for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst, demonstrating the method's environmental friendliness. rsc.org

Table 2: Green Metrics for P2CA-Catalyzed Synthesis

| Metric | Value | Interpretation |

|---|---|---|

| Atom Economy (AE) | 99.36% | Excellent; indicates that nearly all atoms from the reactants are incorporated into the final product. |

| E-factor | 16.68 | Low; signifies a small amount of waste generated per kilogram of product. |

| EcoScale | 82 | Excellent synthesis; a score >75 indicates a high degree of greenness based on yield, cost, safety, and other factors. |

Collectively, these sustainable methodologies, from biocatalytic routes to microwave-assisted multicomponent reactions, represent significant progress in the environmentally responsible synthesis of pyridine aldehydes and related heterocyclic compounds. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Isopropyl Pyridine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in 4-Isopropyl-pyridine-2-carbaldehyde, participating in a wide array of reactions characteristic of aromatic aldehydes.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgyoutube.com This makes it susceptible to attack by various nucleophiles. youtube.commasterorganicchemistry.com In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

Common nucleophilic addition reactions for this compound include:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-isopropylpyridin-2-yl)methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which act as a source of hydride (H⁻) nucleophiles. smolecule.comyoutube.com

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a secondary alcohol after an acidic workup. For instance, reacting this compound with methylmagnesium bromide would yield 1-(4-isopropylpyridin-2-yl)ethanol. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin, 2-hydroxy-2-(4-isopropylpyridin-2-yl)acetonitrile. youtube.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield the final alcohol product. libretexts.orgyoutube.com

Condensation Reactions with Amines and Other Nucleophiles (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.orglearncbse.in These compounds contain a C=N double bond (azomethine group) and are significant in coordination chemistry and as synthetic intermediates. dergipark.org.trresearchgate.net The reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org

The general reaction is as follows: NC₅H₃(CH(CH₃)₂)(CHO) + R-NH₂ → NC₅H₃(CH(CH₃)₂)(CH=N-R) + H₂O

A variety of primary amines, including substituted anilines and aminophenols, can be used to synthesize a diverse range of Schiff bases. dergipark.org.triaea.org These reactions are often carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol (B145695). dergipark.org.trjocpr.com The resulting Schiff bases, particularly those derived from pyridine (B92270) aldehydes, are effective ligands capable of forming stable complexes with various transition metals. jocpr.comnih.gov

Table 1: Examples of Schiff Base Formation with Pyridine Aldehydes

| Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|

| Pyridine-2-carbaldehyde | Substituted Aminophenols/Anilines | Heterocyclic Schiff Base | dergipark.org.tr |

| Pyridine-4-carbaldehyde | 3-Amino Pyridine | Schiff Base Ligand | jocpr.com |

| Pyridine-4-carbaldehyde | Various Aminobenzoic Acids | Schiff Base | iaea.org |

Aldol (B89426) and Knoevenagel Condensation Reactions

Aldol Condensation: Since this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. byjus.com However, it can participate in crossed-aldol (or Claisen-Schmidt) condensations, where it acts as the electrophilic partner for an enolizable ketone or aldehyde. magritek.com For example, in a base-catalyzed reaction with a ketone like acetone (B3395972), this compound would react with the enolate of acetone to form a β-hydroxy ketone, which typically dehydrates to yield an α,β-unsaturated ketone. magritek.com An analogous reaction has been demonstrated between 2-acetylpyridine (B122185) and 4-nitrobenzaldehyde. wisc.edu

Knoevenagel Condensation: This aldehyde is an excellent substrate for the Knoevenagel condensation, a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), usually catalyzed by a weak base like piperidine. wikipedia.orgsci-hub.se The reaction produces an α,β-unsaturated product. wikipedia.org Studies on pyridinecarbaldehydes have shown that they undergo facile Knoevenagel condensation with active methylene compounds. bas.bg The pyridine ring itself can play a dual role, activating both the methylene compound (via its basic nitrogen) and the carbonyl group, sometimes allowing the reaction to proceed efficiently even without a catalyst. bas.bg A copper(II) complex has been used to catalyze the synthesis of 2-benzylidenemalononitrile derivatives from pyridine-2-carbaldehyde. rsc.org

Derivatization Reactions for Analytical and Synthetic Purposes

The aldehyde functional group allows for straightforward derivatization, which is useful for both identifying the compound and for creating more complex molecules.

Analytical Derivatization: For analytical purposes, aldehydes are commonly derivatized to form stable, crystalline solids with high molecular weights, which can be easily characterized. A standard method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) in a weakly acidic medium to produce a brightly colored 2,4-dinitrophenylhydrazone. learncbse.inbyjus.com This reaction serves as a classical qualitative test for aldehydes and ketones.

Synthetic Derivatization: For synthetic purposes, this compound serves as a key intermediate. smolecule.com

Oxidation: It can be oxidized to 4-isopropylpicolinic acid using strong oxidizing agents like potassium permanganate. smolecule.com

Reduction: As mentioned, it can be reduced to (4-isopropylpyridin-2-yl)methanol. smolecule.com

Ligand Synthesis: The formation of Schiff bases is a primary route for creating complex ligands for coordination chemistry. These ligands can then be used to form metal complexes with applications in catalysis and materials science. smolecule.comdergipark.org.trnih.gov

Pharmaceutical Precursors: Pyridine aldehydes are precursors in the synthesis of various pharmaceuticals. wikipedia.org For example, pyridine-2-carbaldehyde is a precursor to the drug pralidoxime. wikipedia.org

Hydration Equilibrium Studies of Pyridinecarboxaldehydes

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diol (hydrate) forms. researchgate.net This reversible hydration has been studied for pyridinecarboxaldehydes. acs.orgacs.org The position of the aldehyde group on the pyridine ring significantly influences the hydration equilibrium constant (K_hyd = [hydrate]/[aldehyde]). acs.org

Studies using NMR and UV spectroscopy on the parent pyridinecarboxaldehydes have shown that the equilibrium is sensitive to pH and the electronic nature of the pyridine ring. acs.orgacs.org For pyridine-2-carboxaldehyde, the proximity of the electron-withdrawing nitrogen atom to the carbonyl group enhances its electrophilicity, favoring hydration compared to other isomers under certain conditions. While specific data for the 4-isopropyl derivative is not available, the principles derived from studies of the parent compounds are applicable. researchgate.netresearchgate.net The electron-donating isopropyl group at the 4-position would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted pyridine-2-carbaldehyde, which could shift the equilibrium slightly away from the hydrated form.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic attack. The reactivity of the ring in this compound is modulated by two opposing substituents:

Isopropyl Group (-CH(CH₃)₂): Located at the 4-position, this is an electron-donating group (EDG) via induction. It increases the electron density of the ring, which would typically activate it towards electrophilic substitution and deactivate it towards nucleophilic substitution.

Aldehyde Group (-CHO): Located at the 2-position, this is a strong electron-withdrawing group (EWG) through resonance and induction. It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (positions 3, 5, and 6).

The powerful deactivating effect of the aldehyde group likely dominates, making electrophilic substitution difficult. Conversely, the ring is activated for nucleophilic attack. The nitrogen atom itself remains a site of reactivity, capable of being protonated in acidic media or alkylated to form a pyridinium (B92312) salt. The electronic properties imparted by substituents on the pyridine ring can also be used to tune the characteristics of metal complexes formed from its derivatives. researchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. libretexts.orgmasterorganicchemistry.com The nitrogen atom itself is the most basic site and will typically react with electrophiles first, forming a pyridinium salt. This further deactivates the ring to subsequent electrophilic attack.

However, under forcing conditions, or with strongly activating substituents, EAS can occur. For this compound, both the isopropyl group (an ortho-, para-director) and the aldehyde group (a meta-director) influence the position of any potential electrophilic attack. The aldehyde group is a deactivating group, making substitution even more difficult. In the unlikely event of an electrophilic substitution on the pyridine ring itself, the directing effects of the existing substituents would need to be considered. The C-3 and C-5 positions are the most likely sites for substitution, being meta to the strongly deactivating aldehyde group. The C-3 position is also ortho to the activating isopropyl group, while the C-5 position is meta to the isopropyl group. The interplay of these electronic effects, along with steric hindrance from the isopropyl group, would determine the final regiochemical outcome.

It is important to note that direct electrophilic substitution on the pyridine ring of this compound is not a common transformation. Instead, functionalization is more readily achieved through other means, such as reactions involving the aldehyde group or nucleophilic substitution pathways.

Nucleophilic Aromatic Substitution at the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyridine. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. youtube.com The positions most susceptible to nucleophilic attack in pyridine are C-2 and C-4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com

In the case of this compound, the molecule does not possess a typical leaving group (like a halogen) on the pyridine ring. However, the principles of nucleophilic attack are still relevant. If a suitable leaving group were present at the 2- or 6-position, it could be displaced by a strong nucleophile. For instance, if a chloro or bromo substituent were at the 6-position, it would be readily substituted by nucleophiles like alkoxides, amides, or thiolates. youtube.com

The aldehyde group at the C-2 position is itself an electron-withdrawing group, which further activates the ring towards nucleophilic attack, particularly at the C-6 position. The isopropyl group at C-4, being an electron-donating group, would slightly disfavor nucleophilic attack at that position and adjacent positions.

| Reaction Type | Position of Attack | Activating/Deactivating Groups | Typical Nucleophiles |

| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Aldehyde (activating), Isopropyl (deactivating) | RO⁻, R₂N⁻, RS⁻ |

Table 1: General Principles of Nucleophilic Aromatic Substitution on Substituted Pyridines

Site-Selective Functionalization at Different Pyridine Positions

The selective functionalization of specific C-H bonds in pyridines is a significant area of research, offering alternatives to classical substitution reactions. nih.govresearchgate.net For this compound, site-selective functionalization could potentially target the C-3, C-5, or C-6 positions.

Recent advances have demonstrated methods for the 4-selective functionalization of pyridines, often proceeding through the formation of activated pyridinium salts. digitellinc.comdigitellinc.com While the 4-position is already substituted in the target molecule, these methodologies can sometimes be adapted for other positions.

Palladium-catalyzed C-H arylation has been shown to be effective for the functionalization of electron-deficient pyridines. nih.gov For a 4-substituted pyridine, C-3 arylation is often observed. nih.gov Therefore, it is conceivable that under appropriate catalytic conditions, this compound could undergo C-H functionalization at the C-3 or C-5 positions. The aldehyde group at C-2 would likely influence the regioselectivity of such a reaction.

| Functionalization Strategy | Target Position | Key Reagents/Catalysts | Potential Product |

| Directed ortho-Metalation | C-3 | Strong base (e.g., LDA) | 3-Functionalized pyridine |

| Palladium-Catalyzed C-H Arylation | C-3, C-5 | Pd catalyst, aryl halide | 3-Aryl- or 5-Aryl-substituted pyridine |

Table 2: Potential Site-Selective Functionalization Strategies

Cycloaddition and Annulation Reactions Involving the Heterocyclic Ring

The pyridine ring can participate in cycloaddition and annulation reactions, leading to the formation of more complex fused heterocyclic systems. These reactions can proceed through various mechanisms, including Diels-Alder type reactions and [3+2] or [4+1] cycloadditions. rsc.orgacs.orgyoutube.comlibretexts.orgyoutube.comyoutube.com

While the aromaticity of the pyridine ring makes it a less reactive diene in Diels-Alder reactions, activation of the ring, for example by N-acylation or N-oxidation, can facilitate such transformations. nih.gov The aldehyde and isopropyl substituents would influence the electronics and sterics of the cycloaddition.

Annulation reactions, which involve the formation of a new ring fused to the pyridine core, are also a valuable synthetic tool. acs.orgresearchgate.netacs.org For instance, pyridinium ylides, which can be generated from the pyridine nitrogen, can undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.org It is plausible that this compound could be converted to a pyridinium salt and subsequently to a pyridinium ylide to participate in such reactions.

| Reaction Type | Reactant Type | General Outcome |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Fused six-membered ring |

| [3+2] Cycloaddition | Dipolarophile | Fused five-membered ring |

| [4+1] Annulation | C1 synthon | Fused five-membered ring |

Table 3: Cycloaddition and Annulation Possibilities

Intermolecular and Intramolecular Rearrangements

Substituted pyridines can undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents. acs.orgchinesechemsoc.orgacs.org One of the well-known rearrangements is the Boekelheide reaction, which involves the rearrangement of pyridine N-oxides in the presence of acetic anhydride. acs.org If this compound were to be N-oxidized, it could potentially undergo such a rearrangement, leading to the introduction of a functional group on the methyl group of an acetic ester at the 2-position, although the aldehyde would likely be oxidized first under these conditions.

Another type of rearrangement involves the migration of substituents around the pyridine ring. These are generally less common and often require harsh conditions or specific catalytic systems. For this compound, any such rearrangement would have to contend with the thermodynamic stability of the starting material.

Visible-light-mediated energy-transfer catalysis has emerged as a method for facilitating radical pyridine migrations, such as the di-π-methane rearrangement, to construct three-membered ring structures. chinesechemsoc.org It is conceivable that under photochemical conditions, the pyridine ring of this compound could participate in such rearrangements.

Coordination Chemistry and Ligand Design with 4 Isopropyl Pyridine 2 Carbaldehyde

Synthesis and Characterization of Metal Complexes

The coordination of metal ions to 4-Isopropyl-pyridine-2-carbaldehyde can occur through various modes, primarily dictated by the reaction conditions and the nature of the metal precursor. The pyridine (B92270) nitrogen and the aldehyde oxygen atoms are the primary coordination sites, leading to the formation of a range of metal complexes with distinct structural and electronic properties.

Monodentate Coordination via Nitrogen or Oxygen

While this compound possesses two potential donor atoms, its coordination as a monodentate ligand, binding through either the pyridine nitrogen or the aldehyde oxygen, is a fundamental possibility. In the presence of strong Lewis acidic metal centers, the pyridine nitrogen, being a soft donor, is expected to be the preferential coordination site. This type of interaction is common for pyridine-based ligands. However, specific studies detailing the isolation and structural characterization of monodentate complexes of this compound are not extensively documented in the available literature. The general principle of monodentate pyridine coordination suggests that in such complexes, the aldehyde group would remain uncoordinated and available for further reactions.

Bidentate and Polydentate Ligand Formation (e.g., Iminopyridine Derivatives)

A significant application of this compound in ligand design lies in its facile conversion to Schiff base ligands, particularly iminopyridine derivatives. The reaction of the aldehyde group with primary amines leads to the formation of an imine (C=N) bond, creating a new chelating ligand system. These iminopyridine ligands are typically bidentate, coordinating to a metal center through the pyridine nitrogen and the imine nitrogen, forming stable five-membered chelate rings.

The synthesis of these ligands is generally straightforward, involving the condensation of this compound with a suitable amine in a solvent like ethanol (B145695), often with refluxing. The choice of the amine allows for the fine-tuning of the steric and electronic properties of the resulting ligand and its metal complexes. For instance, reaction with 3-aminopyridine (B143674) would yield a ligand capable of forming stable complexes with various transition metals like Cu(II), Ni(II), and Co(II). jocpr.com The resulting complexes often exhibit a hexacoordinated geometry. jocpr.com

The formation of these iminopyridine complexes can be confirmed through various spectroscopic techniques. A key indicator in the IR spectrum is the shift of the C=N stretching frequency upon coordination to the metal ion. nih.gov

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms within a metal complex is determined through structural elucidation techniques, with single-crystal X-ray diffraction being the most definitive method. Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy also provide valuable information about the coordination environment of the metal ion.

Application of Derived Metal Complexes in Catalysis

Metal complexes derived from this compound and its derivative ligands are of significant interest for their potential catalytic applications. The electronic and steric properties of the ligand, which can be modulated by the isopropyl group and the substituent on the imine nitrogen, play a crucial role in determining the catalytic activity and selectivity of the metal center.

Homogeneous Catalysis for Organic Transformations

Complexes of iminopyridine ligands, which can be derived from this compound, are known to be effective homogeneous catalysts for a variety of organic transformations. These include C-H bond functionalization and other coupling reactions. beilstein-journals.org Although direct studies on the catalytic activity of this compound derived complexes are scarce, the broader class of pyridine-based Schiff base complexes has shown promise. For instance, complexes of unsymmetrical Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have been investigated for their catalytic activity in the decomposition of hydrogen peroxide. nih.gov

The catalytic cycle in these reactions often involves the metal center shuttling between different oxidation states, a process that is facilitated by the electronic properties of the ligand. The steric bulk provided by the isopropyl group in this compound-derived ligands could potentially enhance the selectivity of catalytic reactions by controlling the access of substrates to the metal center.

Table 1: Examples of Homogeneous Catalytic Applications of Related Pyridine-Iminopyridine Complexes

| Catalyst Precursor | Reaction Type | Substrates | Product | Yield (%) | Reference |

| [Cu(L)Cl2]·2H2O, [Ni(L)Cl2]·2H2O, [Co(L)Cl2]·2H2O (L = Schiff base of 2-pyridinecarboxaldehyde and 2,6-diaminopyridine) | Hydrogen Peroxide Decomposition | H2O2 | O2 + H2O | - | nih.gov |

Note: This table presents data for closely related systems due to the lack of specific data for this compound complexes.

Heterogeneous Catalysis and Supported Systems

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes can be immobilized on solid supports to create heterogeneous catalysts. The resulting materials combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

A notable example, although not with the specific 4-isopropyl derivative, is a copper(II) complex containing a pyridine-2-carbaldehyde Schiff base immobilized on ethylenediamine-functionalized Fe3O4@SiO2 nanoparticles. rsc.org This magnetic nanocatalyst has demonstrated excellent activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.org The catalyst could be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. rsc.org

Similarly, palladium-imine-pyridine-imine complexes immobilized on graphene oxide have been developed as recyclable catalysts for carbonylative homo-coupling reactions of aryl halides. researchgate.net These supported systems highlight the potential of immobilizing complexes derived from this compound for various catalytic applications.

Table 2: Performance of a Heterogeneous Catalyst Derived from a Pyridine-2-carbaldehyde Schiff Base

| Product | Yield (%) | Catalyst Reusability (Number of Cycles) | Reference |

| 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran | 97 | 7 | rsc.org |

| 2-(4-cyanobenzylidene)malononitrile | 96 | 7 | rsc.org |

Note: This table presents data for a catalyst derived from unsubstituted pyridine-2-carbaldehyde due to the lack of specific data for the 4-isopropyl derivative.

Despite a comprehensive search of available scientific literature, no specific research findings or data could be located regarding the use of chiral derivatives of "this compound" in the field of asymmetric catalysis.

Searches for the synthesis of chiral ligands derived from this specific aldehyde and their subsequent application in enantioselective catalytic reactions did not yield any relevant results. The scientific literature does contain extensive information on other chiral pyridine-based ligands and their roles in asymmetric catalysis; however, these are not derived from this compound.

Therefore, the section "4.2.3. Asymmetric Catalysis Utilizing Chiral Derivatives" under the broader topic of "" cannot be populated with the detailed research findings and data tables as requested, due to the apparent lack of published work in this specific area.

Advanced Spectroscopic and Structural Elucidation of 4 Isopropyl Pyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. In the case of 4-isopropyl-pyridine-2-carbaldehyde, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the isopropyl group. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the isopropyl group. The aldehyde proton typically appears at a downfield chemical shift (around 9-10 ppm). The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group would be observed at a characteristic downfield position (around 190-200 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts modulated by the positions of the substituents. The carbons of the isopropyl group would be found in the aliphatic region of the spectrum. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used. ipb.ptresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.9 - 10.1 | 192 - 195 |

| Pyridine H-3 | 7.8 - 8.0 | 120 - 125 |

| Pyridine H-5 | 7.4 - 7.6 | 122 - 127 |

| Pyridine H-6 | 8.6 - 8.8 | 150 - 153 |

| Isopropyl CH | 3.0 - 3.3 | 34 - 38 |

| Isopropyl CH₃ | 1.2 - 1.4 | 23 - 25 |

| Pyridine C-2 | - | 152 - 155 |

| Pyridine C-4 | - | 160 - 165 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-5 and H-6) and between the isopropyl CH proton and the methyl protons. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.netlibretexts.org It would definitively link each proton signal to its attached carbon, for instance, the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. researchgate.netlibretexts.org This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the aldehyde proton and the C-2 and C-3 carbons of the pyridine ring, and between the isopropyl CH proton and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. uobasrah.edu.iq For this compound, the key vibrational bands would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1700-1730 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C and C=N Stretching: Bands in the region of 1400-1600 cm⁻¹.

C-H Bending (Pyridine Ring): Bands in the 600-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Isopropyl Group Vibrations: Characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information and can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1730 |

| Aldehyde | C-H Stretch | 2720, 2820 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Isopropyl Group | C-H Stretch | 2850 - 3000 |

| Isopropyl Group | C-H Bend | 1370 - 1390 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very accurate molecular weight, allowing for the determination of the elemental composition of this compound (C₉H₁₁NO). nist.gov

Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information. libretexts.org For this compound, key fragmentation pathways would likely involve:

Loss of the aldehyde group (CHO): A peak corresponding to [M-29]⁺. youtube.com

Loss of a methyl group (CH₃) from the isopropyl substituent: A peak at [M-15]⁺.

Loss of the isopropyl group (C₃H₇): A peak at [M-43]⁺.

Cleavage of the pyridine ring: Leading to various smaller fragment ions. researchgate.netnist.gov

The relative abundance of these fragments helps to piece together the molecular structure. Aromatic aldehydes tend to show a more intense molecular ion peak due to the stability of the aromatic ring. youtube.com

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com The spectrum of this compound would be expected to show absorptions due to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyridine ring system.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. The carbonyl group's n → π* transition is a characteristic feature. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents on the pyridine ring. researchgate.netnih.govnih.gov For instance, the UV-Vis spectrum of a related compound, pyridine-2-carbaldehyde, shows characteristic absorptions that can be compared. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its derivative can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. nih.govnih.govrsc.org This data offers unambiguous confirmation of the connectivity and conformation of the molecule, validating the structural assignments made by other spectroscopic methods. For instance, the crystal structure would reveal the planarity of the pyridine ring and the orientation of the aldehyde and isopropyl groups relative to the ring.

Determination of Bond Lengths, Angles, and Torsion Angles

The structure of the pyridine ring is expected to be largely planar, with bond angles around 120°, typical for sp²-hybridized carbon and nitrogen atoms. wikipedia.org The attachment of the isopropyl and carbaldehyde groups introduces specific geometric features. The C-C bonds within the isopropyl group will exhibit standard sp³-hybridized lengths and tetrahedral angles. The carbaldehyde group, featuring a C=O double bond, will be planar.

A key structural parameter is the torsion angle between the pyridine ring and the aldehyde group. In many pyridine-2-carbaldehyde derivatives, this linkage allows for rotational freedom, but the planarity is often favored to maximize conjugation between the aldehyde's π-system and the aromatic ring. In complexes, pyridine-2-carbaldehyde can act as a chelate κ²(N,O) ligand, confirming a conformation where the nitrogen and oxygen atoms can coordinate to a single metal center. nih.gov

Table 1: Typical Bond Lengths and Angles for Pyridine-2-carbaldehyde Derivatives This table presents generalized data based on known structures of related compounds.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | Pyridine C-N | ~1.34 Å |

| Bond Length | Pyridine C-C | ~1.39 Å |

| Bond Length | Pyridine C - Aldehyde C | ~1.48 Å |

| Bond Length | Aldehyde C=O | ~1.21 Å |

| Bond Angle | C-N-C (in ring) | ~117° |

| Bond Angle | N-C-C (in ring) | ~123° |

| Bond Angle | C-C-C (in ring) | ~118° |

| Torsion Angle | N-C-C=O | ~0° or ~180° (near planar) |

Analysis of Conformational Isomerism and Polymorphism

Conformational isomerism in this compound primarily relates to the orientation of the aldehyde and isopropyl groups relative to the pyridine ring. The rotation around the single bond connecting the aldehyde group to the pyridine ring can lead to different conformers. The planarity of the molecule is a balance between the stabilizing effect of π-conjugation and the steric hindrance between the aldehyde hydrogen and the hydrogen atom on C3 of the pyridine ring.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, studies on related pyridine carboxamides demonstrate that subtle changes in substitution can lead to significantly different packing arrangements. researchgate.netnih.gov For instance, the introduction of a fluorine atom can alter the crystal packing from layered structures to tubular arrangements. nih.gov The potential for polymorphism in this compound is therefore significant, driven by the molecule's ability to form various intermolecular interactions.

Investigation of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π–π Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular forces.

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the aldehyde oxygen and the pyridine nitrogen are effective hydrogen bond acceptors. In the presence of suitable donors (like solvent molecules with -OH or -NH groups) or in derivatives, these sites can participate in hydrogen bonding. For example, in the crystal structures of N-(aryl)pyridine-2-carboxamides, unconventional C-H···O hydrogen bonds involving the aldehyde group are observed. researchgate.net In thiosemicarbazone derivatives of pyridine-2-carbaldehyde, extensive N-H···N and N-H···O hydrogen bonding networks are crucial in defining the three-dimensional structure. researchgate.net

Computational and Theoretical Investigations of 4 Isopropyl Pyridine 2 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods model the electronic structure of 4-Isopropyl-pyridine-2-carbaldehyde, offering a detailed view of its geometry, stability, and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine its most stable three-dimensional geometry (optimized structure) and various electronic properties. researchgate.net

The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, calculations on related pyridine (B92270) derivatives provide a reference for the expected structural parameters. The presence of the isopropyl group at the 4-position and the carbaldehyde group at the 2-position influences the electron distribution and geometry of the pyridine ring.

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations on Analogous Compounds

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (aldehyde) | ~1.21 |

| C-C (ring-aldehyde) | ~1.48 | |

| C-N (pyridine ring) | ~1.34 | |

| C-C (isopropyl-ring) | ~1.52 | |

| Bond Angle ( °) | O=C-H (aldehyde) | ~120.5 |

| C-C-N (pyridine ring) | ~123.0 | |

| N-C-C (pyridine ring) | ~117.0 |

Note: These values are illustrative and based on typical DFT results for substituted pyridine aldehydes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials. researchgate.net

Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electron density. They are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. researchgate.net

Blue Regions: These areas signify positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the protons on the pyridine ring are expected to be in these positive regions. researchgate.net

Green Regions: These represent neutral or zero potential areas.

The MEP map for this compound would highlight the carbonyl oxygen and the pyridine nitrogen as the primary sites for interactions with electrophiles and hydrogen bond donors. researchgate.netavogadro.cc Conversely, the aldehyde carbon is a key site for nucleophilic addition reactions. wikipedia.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity. In substituted pyridines, the HOMO is often distributed over the pyridine ring and electron-donating substituents.

LUMO: Represents the ability to accept an electron and is associated with electrophilicity. For this compound, the LUMO is expected to be localized primarily on the carbaldehyde group and the pyridine ring.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Theoretical studies on similar pyridine derivatives show that substituents significantly influence the HOMO and LUMO energy levels. rsc.orgresearchgate.net The electron-withdrawing nature of the aldehyde group and the electron-donating isopropyl group would modulate the electronic properties and reactivity of the molecule.

Table 2: Illustrative FMO Properties for this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.8 | Electron-donating ability |

| LUMO Energy | ~ -1.9 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 | Chemical reactivity and stability |

Note: These values are estimations based on DFT calculations for related substituted pyridines and serve to illustrate the concept. scirp.org

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into reaction mechanisms that are often difficult to probe experimentally. For this compound, this includes studying reactions like oxidation, reduction, and Schiff base formation. wikipedia.org

By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For example, a computational study of the oxidation of the aldehyde group to a carboxylic acid would involve modeling the interaction with an oxidizing agent and calculating the energy barrier for the reaction to proceed. Similarly, the mechanism of Schiff base formation with an amine can be elucidated by locating the transition state for the nucleophilic attack on the carbonyl carbon. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. arxiv.org For a molecule like this compound, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the isopropyl group to the pyridine ring and the bond connecting the aldehyde group. mdpi.comnih.gov

These simulations track the positions and velocities of atoms over time, governed by a force field. acs.org The resulting trajectory reveals the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. acs.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors. mdpi.comnih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. youtube.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. chemicalbook.com Comparing the calculated spectrum with the experimental one helps in the complete assignment of signals. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical Infrared (IR) spectrum. cardiff.ac.uk Each calculated peak corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend), which aids in the analysis of the experimental IR spectrum. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. researchgate.net The calculation provides information on the absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π, π→π). nih.govnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyridine-2-carbaldehyde Analog

| Spectroscopic Data | Predicted (Calculated) | Experimental |

| 1H NMR (δ, ppm) | Aldehyde-H: ~9.8 | Aldehyde-H: ~9.6-10.0 |

| 13C NMR (δ, ppm) | C=O: ~193 | C=O: ~190-195 |

| IR (cm-1) | C=O stretch: ~1710 | C=O stretch: ~1700-1720 |

| UV-Vis (λmax, nm) | ~260, ~300 | ~258, ~295 |

Note: Data is illustrative and based on known values for pyridine-2-carbaldehyde and its derivatives to demonstrate the predictive power of computational methods. researchgate.netresearchgate.netgoogle.com

Applications of 4 Isopropyl Pyridine 2 Carbaldehyde As a Synthetic Building Block in Complex Molecular Construction

Role in the Synthesis of Diverse Heterocyclic Systems

The aldehyde functionality of 4-isopropyl-pyridine-2-carbaldehyde is a gateway to a variety of heterocyclic structures through condensation reactions. A primary example is its reaction with thiosemicarbazide (B42300) to form this compound thiosemicarbazone. This reaction proceeds by the nucleophilic attack of the terminal amine group of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by dehydration to yield the corresponding thiosemicarbazone, a stable heterocyclic compound featuring an imine linkage.

These thiosemicarbazones are not merely final products but can serve as versatile intermediates for creating more complex fused heterocyclic systems, such as pyridotriazines, through subsequent cyclization reactions. The general reactivity of pyridine (B92270) aldehydes in forming thiosemicarbazones is well-documented, establishing a reliable pathway for creating new molecular frameworks. nih.govnih.govscispace.com

Another key application is the synthesis of Schiff bases. The condensation of this compound with various primary amines leads to the formation of imines (Schiff bases). nih.gov These reactions are fundamental in building larger molecules and serve as a common method for integrating the 4-isopropyl-pyridine moiety into diverse chemical scaffolds. The resulting Schiff bases are often used directly as ligands for metal complexes. researchgate.netnih.gov

| Starting Material | Reagent | Resulting Heterocyclic System | Significance |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Precursor to bioactive molecules and more complex heterocycles. nih.govnih.gov |

| This compound | Primary Amines (e.g., aminophenol, diaminopyridine) | Schiff Bases (Imines) | Important ligands in coordination chemistry and building blocks for larger organic structures. researchgate.netnih.govresearchgate.net |

Utilization in the Construction of Advanced Organic Molecules

The this compound scaffold is a key component in the synthesis of advanced organic molecules, particularly those with potential biological activity. researchgate.net The derivatives of pyridine-2-carbaldehyde, especially thiosemicarbazones, have been investigated for their antineoplastic properties. nih.gov For instance, related compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone have shown significant activity against leukemia in preclinical models. nih.gov

Metal complexes formed from Schiff bases derived from this aldehyde are another area of significant interest. These complexes have demonstrated notable antimicrobial and antifungal activities. researchgate.netnih.gov The chelation of metal ions like copper(II), nickel(II), or cobalt(II) by Schiff base ligands derived from this compound often enhances the biological potency compared to the free ligand. researchgate.netnih.gov This enhancement is attributed to factors like chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

| Derivative of this compound | Class of Advanced Molecule | Potential Application/Significance | Research Finding |

| Thiosemicarbazone | Bioactive Heterocycle | Antineoplastic Agents | Analogs have shown potent activity against L1210 leukemia. nih.gov |

| Schiff Base Metal Complexes (e.g., Cu(II), Ni(II), Co(II)) | Bioactive Coordination Compounds | Antimicrobial and Antifungal Agents | Metal complexes often exhibit greater biological activity than the parent Schiff base ligand. researchgate.netnih.gov |

Precursor in the Development of Functional Materials and Frameworks

The coordination capabilities of this compound and its derivatives are instrumental in the development of functional materials. The pyridine nitrogen and the oxygen or nitrogen atom of the aldehyde-derived functional group (like an imine or thiosemicarbazone) can act as bidentate ligands, chelating to metal centers. nih.gov This property is fundamental to constructing coordination polymers and metal-organic frameworks (MOFs).

While specific MOFs built from this compound are an emerging area, the principles are well-established with analogous pyridine-based ligands. researchgate.netresearchgate.net These materials can feature porous structures with potential applications in gas storage, separation, and heterogeneous catalysis.

A notable application involves immobilizing metal complexes of pyridine-2-carbaldehyde Schiff bases onto solid supports, such as functionalized nanoparticles. For example, a copper(II) complex of a pyridine-2-carbaldehyde Schiff base supported on magnetic Fe₃O₄@SiO₂ nanoparticles has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of pyran derivatives. researchgate.netindexcopernicus.comrsc.org This approach combines the catalytic activity of the metal complex with the practical advantages of a solid-supported catalyst, such as easy separation and reuse. The isopropyl group in the 4-position can further modulate the catalyst's properties by influencing its solubility and interaction with the substrate.

| Precursor | Material Type | Potential Application | Key Feature |

| This compound Schiff Base | Metal-Organic Frameworks (MOFs) / Coordination Polymers | Catalysis, Gas Storage | The ligand directs the assembly of a porous, crystalline framework around metal ions. researchgate.net |

| Metal Complexes of Schiff Base Derivatives | Heterogeneous Nanocatalysts | Green Organic Synthesis (e.g., pyran synthesis) | The active metal complex is immobilized on a support (e.g., magnetic nanoparticles) for easy recovery and recycling. researchgate.netindexcopernicus.comrsc.org |

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. This compound is a candidate for such constructions due to its capacity for hydrogen bonding, π-π stacking, and, most significantly, metal-ligand coordination.

The synthesis of macrocycles is a key area within supramolecular chemistry. Research on the closely related perfluoro-4-isopropylpyridine has demonstrated its utility as a building block for constructing a variety of macrocyclic systems. nih.gov These fluorinated macrocycles, formed in a two-step synthesis, were shown to be capable of complexing both cations and anions, highlighting the versatility of the substituted pyridine ring in forming host-guest systems. nih.gov This work strongly suggests that this compound, through conversion of its aldehyde group into linking functionalities, can be similarly employed to create novel macrocycles and other supramolecular architectures like cages or capsules. The imine bond formed from Schiff base condensation is a common strategy for creating the vertices or linkers in such self-assembled structures. nih.govnih.gov

| Molecular Component | Type of Supramolecular Assembly | Driving Interaction | Potential Function |

| This compound derivatives | Macrocycles | Metal-Ligand Coordination, Hydrogen Bonding | Host-Guest Chemistry, Ion Sensing |

| Schiff Base Derivatives | Self-Assembled Cages/Capsules | Imine formation, Metal Coordination | Molecular Encapsulation, Nanoreactors |

Future Perspectives and Emerging Research Directions

Greener and More Efficient Synthesis on the Horizon

The drive for sustainability in chemical manufacturing is fueling research into more efficient and environmentally friendly ways to produce 4-Isopropyl-pyridine-2-carbaldehyde and related pyridyl aldehydes. nih.govacs.org Current methods often rely on multi-step processes that can be resource-intensive. google.comjst.go.jp Future synthetic strategies are likely to focus on several key areas:

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. biosynce.com For pyridine (B92270) derivatives, this includes exploring metal-complex catalysts that can improve reaction rates and selectivity under milder conditions. biosynce.com Research into recyclable and green catalysts is a significant area of interest for pyridine synthesis. nih.gov

Atom Economy: Future synthetic routes will prioritize atom economy, aiming to incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. jst.go.jp This can be achieved through innovative reaction pathways like one-pot, multi-component reactions. nih.govacs.org

Alternative Reagents and Solvents: A shift away from hazardous reagents and volatile organic solvents is a key tenet of green chemistry. biosynce.com Research is ongoing to identify and utilize safer, more sustainable alternatives in the synthesis of pyridine compounds. biosynce.com For instance, microwave-assisted synthesis is being explored as a green chemistry tool for preparing pyridine derivatives. nih.govacs.org

Uncovering New Chemical Transformations

The unique structure of this compound, featuring both an aldehyde and a substituted pyridine ring, presents a rich landscape for exploring novel chemical reactions. smolecule.com The aldehyde group can undergo a variety of transformations, including oxidation to form 4-isopropylpicolinic acid and reduction to yield 4-isopropylpicolinyl alcohol. smolecule.com It also readily participates in nucleophilic substitution and addition reactions, such as the formation of Schiff bases with amines. smolecule.comwikipedia.org

Recent advances in C-H functionalization offer exciting possibilities for directly modifying the pyridine ring, a traditionally challenging endeavor due to its electronic properties. researchgate.netnih.gov Innovative strategies are emerging to achieve regioselective functionalization at various positions on the pyridine ring, which could lead to the creation of entirely new derivatives of this compound with unique properties. researchgate.netresearchgate.netrsc.org Furthermore, skeletal editing, which involves the targeted replacement of atoms within the pyridine ring, represents a powerful strategy for generating novel molecular scaffolds. rsc.orgrsc.org

Embracing Automation and Flow Chemistry

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of this compound and other specialty chemicals. nih.gov Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. organic-chemistry.orgnih.govresearchgate.net

Recent studies have demonstrated the successful application of continuous flow systems for the synthesis of various pyridine derivatives, including the N-oxidation of pyridines and the one-step synthesis of substituted pyridines. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org These systems can operate for extended periods with high stability and catalyst activity, making them ideal for large-scale production. organic-chemistry.orgresearchgate.net Furthermore, the combination of flow chemistry with automated optimization algorithms, such as Bayesian optimization, can rapidly identify optimal reaction conditions, accelerating the development of new synthetic methods. nih.gov The development of fully automated, one-pot synthesis protocols is also a promising area of research, enabling the rapid generation of libraries of diverse molecules for screening and discovery. chemrxiv.org

Expanding a Advanced Applications in Research

The distinct chemical properties of this compound and its derivatives make them valuable tools for fundamental research in chemical biology and material science.